molecular formula C6H5NO4S B1363527 Methyl 5-nitrothiophene-3-carboxylate CAS No. 88770-22-3

Methyl 5-nitrothiophene-3-carboxylate

Cat. No. B1363527
CAS RN: 88770-22-3
M. Wt: 187.18 g/mol
InChI Key: NXVKWUOGNGQZTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for MNTC is methyl 5-nitro-1H-1lambda3-thiophene-3-carboxylate . The InChI code for MNTC is 1S/C6H6NO4S/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3,12H,1H3 .


Physical And Chemical Properties Analysis

MNTC has a storage temperature of 28°C .

Scientific Research Applications

Pharmaceutical Research

Methyl 5-nitrothiophene-3-carboxylate is a compound that has shown promise in pharmaceutical research due to its potential biological activities. It can serve as a precursor in the synthesis of various thiophene derivatives, which have been explored for their antimicrobial properties . These derivatives have been tested against a range of bacterial and fungal species, showing significant potential as antibacterial and antifungal agents.

Anticancer Activity

Thiophene derivatives synthesized from Methyl 5-nitrothiophene-3-carboxylate have been evaluated for their anticancer properties. Research indicates that certain synthesized compounds exhibit cytotoxic activity against human lung cancer cell lines . This suggests that the compound could be a valuable starting point for developing new anticancer drugs.

Antioxidant Properties

The antioxidant capacity of thiophene derivatives is another area of interest. Compounds derived from Methyl 5-nitrothiophene-3-carboxylate have been assessed for their ability to scavenge free radicals, with some showing comparable activity to standard antioxidants . This property is crucial for preventing oxidative stress-related diseases.

Anticorrosion Applications

In the field of materials science, thiophene derivatives have been investigated for their anticorrosion efficiency. Studies have demonstrated that certain compounds can significantly reduce the corrosion rate of metals, making them useful for protecting industrial materials .

Synthesis of Heterocyclic Compounds

Methyl 5-nitrothiophene-3-carboxylate is instrumental in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have a wide range of applications in medicinal chemistry and materials science .

Commercial Availability and Safety

Methyl 5-nitrothiophene-3-carboxylate is commercially available and comes with detailed safety documentation, including Material Safety Data Sheets (MSDS), which outline handling, storage, and disposal procedures . This ensures that researchers can safely use the compound in various scientific applications.

Safety and Hazards

The safety information for MNTC includes several precautionary statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . The hazard statements for MNTC are H302-H312-H315-H319-H332-H335 .

properties

IUPAC Name

methyl 5-nitrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKWUOGNGQZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372365
Record name methyl 5-nitrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-nitrothiophene-3-carboxylate

CAS RN

88770-22-3
Record name methyl 5-nitrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-nitrothiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-thiophene carboxylic acid methyl ester (1.8 g, 12.68 mmol) in acetic acid (7.5 ml) was added a mixture of nitric acid (0.67 ml), acetic acid (7.5 ml) and acetic anhydride (4.3 ml) at 0-10° C. The reaction mixture was stirred at 40° C. for 1 hr and then poured into crushed ice. The solid was filtered, washed with cold water and dried. The compound was recrystallised using ether/hexane to give 5-nitro-thiophene-3-carboxylic acid methyl ester (1.0 g, 42%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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